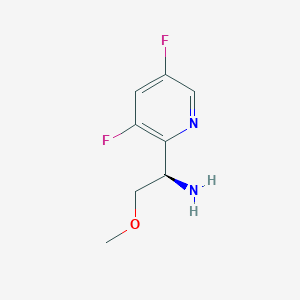

(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine

Description

Properties

IUPAC Name |

(1R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O/c1-13-4-7(11)8-6(10)2-5(9)3-12-8/h2-3,7H,4,11H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWODYWDPZNKNW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=C(C=C(C=N1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C1=C(C=C(C=N1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729142 | |

| Record name | (1R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075757-20-8 | |

| Record name | (1R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Starting Material: 3,5-Difluoropyridine

The synthesis begins with 3,5-difluoropyridine, which is commercially available and well-characterized by NMR, HPLC, and LC-MS methods. This heteroaromatic compound serves as the core scaffold for subsequent transformations.

Formation of 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone Intermediate

A critical intermediate in the preparation is 1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone. This is synthesized via a lithiation and nucleophilic addition sequence as follows:

- 3,5-Difluoropyridine is treated with lithium diisopropylamide (LDA) at low temperature (-72°C to -78°C) in tetrahydrofuran (THF), generating a lithiated species at the 2-position of the pyridine ring.

- Chlorotrimethylsilane (TMS-Cl) is added to stabilize the intermediate.

- A second equivalent of LDA is added to enhance lithiation.

- Methyl 2-methoxyacetate is then introduced to the reaction mixture, which acts as an electrophile, resulting in the formation of the methoxy-substituted ethanone attached to the pyridine ring.

- The reaction is quenched with saturated ammonium chloride solution at -78°C.

- The crude product is purified by flash chromatography (0-25% ethyl acetate/hexanes) to yield the intermediate ketone with a reported mass spectral peak at m/z 188 [M+H]+ and typical yields around 60-70% depending on scale and conditions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | 3,5-Difluoropyridine + LDA (1.1 eq) in THF at -72°C | - | Deep brown solution formation |

| Silylation | Addition of TMS-Cl | - | Clears solution to light yellow |

| Second Lithiation | LDA (1.1 eq) added again, stir 2 h at -72°C | - | Preparation for nucleophilic addition |

| Electrophilic Addition | Methyl 2-methoxyacetate added quickly | - | Quenched with NH4Cl at -78°C |

| Workup & Purification | Extraction, evaporation, flash chromatography | ~60-70 | Product: 1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone |

Conversion to (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine

The chiral amine is obtained by reductive amination or other amination strategies applied to the ketone intermediate:

- The ketone intermediate undergoes reductive amination using appropriate chiral amine sources or chiral catalysts to introduce the (R)-configuration at the ethanamine moiety.

- Sodium hydride (NaH) in N,N-dimethylformamide (DMF) can be used to deprotonate amine precursors, facilitating nucleophilic substitution on the pyridine ring or side chain modification.

- Reaction conditions typically involve stirring at 0–20°C for extended periods (e.g., 17 hours) to achieve high conversion.

- The product is isolated by extraction and purified by silica gel chromatography.

An example analogous reaction involves the addition of 3,5-difluoropyridine to trans-4-aminocyclohexanol in DMF with NaH, heated at 60°C for 2 hours and stirred at room temperature for 12 hours, yielding the substituted amine derivative. This illustrates the feasibility of nucleophilic substitution on the difluoropyridine ring under basic conditions, which can be adapted for the preparation of the target compound.

Alternative Synthetic Routes and Intermediates

Other synthetic strategies include:

- Preparation of 3,5-difluoro-4-tributylstannanyl-pyridine via lithiation and stannylation for further cross-coupling reactions, potentially useful for introducing side chains or modifications.

- Use of n-butyllithium and diisopropylamine for controlled lithiation of 3,5-difluoropyridine, followed by formylation with methyl formate to generate aldehyde intermediates, which can be further transformed into the target amine through reductive amination.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The lithiation of 3,5-difluoropyridine is highly temperature sensitive, requiring strict control below -70°C to avoid side reactions and decomposition.

- The use of chlorotrimethylsilane stabilizes the lithiated intermediate, improving yield and purity.

- Reductive amination or nucleophilic substitution steps must be optimized for stereoselectivity to obtain the (R)-enantiomer.

- Purification by flash chromatography and crystallization is essential to isolate the product with high purity suitable for pharmaceutical applications.

- Mass spectrometry and NMR are critical for confirming the structure and stereochemistry of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine chain.

Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Oxidation can lead to the formation of aldehydes or carboxylic acids.

Reduction: Reduction can produce dihydropyridine derivatives.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies investigating the effects of fluorinated pyridine derivatives on biological systems.

Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and interact with target sites. The methoxy group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Fluoroquinolone Analog: Delafloxacin

Delafloxacin (BAXDELA®) shares the 3,5-difluoropyridin-2-yl moiety but incorporates it into a fluoroquinolone scaffold. Key differences include:

- Structure: Delafloxacin has a quinoline core with additional substituents (chlorine, hydroxyazetidine) and a carboxylic acid group, resulting in a molecular weight of 635.97 g/mol (meglumine salt) .

- Activity : Delafloxacin is a broad-spectrum antibiotic with enhanced Gram-positive coverage due to its anionic nature and larger molecular surface area . In contrast, the target compound lacks the extended conjugated system required for DNA gyrase inhibition.

- Pharmacokinetics: Delafloxacin’s hydrophilicity allows for intravenous administration, whereas the methoxy group in (R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine may improve lipophilicity, favoring blood-brain barrier penetration .

Enantiomeric and Salt Forms

- (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride (CAS: 1391475-97-0): The (S)-enantiomer of a monofluoropyridine analog demonstrates the impact of stereochemistry on receptor binding. The dihydrochloride salt enhances solubility compared to the free base form of the target compound .

Halogen-Substituted Pyridines

- (S)-1-(3,5-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine (4D): Bromine substituents increase molecular weight (393.0 g/mol) and polarizability, which could enhance halogen bonding in target proteins. However, bromine’s larger atomic radius may reduce compatibility with certain enzyme active sites compared to fluorine .

Comparative Data Table

Key Research Findings

- Fluorine Impact : Fluorine atoms in the target compound enhance metabolic stability and electronegativity, but the absence of a conjugated system limits its utility as a standalone therapeutic agent compared to delafloxacin .

- Stereochemistry : The (R)-configuration may confer selectivity in chiral environments, as seen in enantiomer-specific activity trends for similar amines .

- Synthetic Challenges : Discontinuation of commercial supplies suggests synthetic complexity, possibly due to fluorination steps or chiral resolution requirements .

Biological Activity

(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine is a chemical compound with a unique structure that includes a pyridine ring substituted with two fluorine atoms and an ethylamine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : C8H10F2N2O

- Molecular Weight : Approximately 188.175 g/mol

- CAS Number : 1075757-20-8

The structural features of this compound suggest significant interactions with various biological targets, including enzymes and receptors.

Pharmacological Potential

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit phosphatidylinositol 3-kinase (PI3K), an enzyme implicated in various cellular processes including growth factor signaling and malignant transformation. Inhibition of PI3K can be beneficial in treating hyperproliferative disorders such as cancer .

- Binding Affinity : Interaction studies have focused on the compound's binding affinity to biological targets. Techniques such as surface plasmon resonance and radiolabeled binding assays have been employed to assess its potential as a therapeutic agent.

Case Studies

- Cancer Treatment : In vitro studies have shown that this compound can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated its effectiveness against chronic myelogenous leukemia (CML) cells by significantly reducing cell viability at specific concentrations .

- Neuroprotective Effects : Preliminary research suggests that the compound may also possess neuroprotective properties, potentially aiding in conditions associated with neuronal degeneration. Further studies are required to elucidate the mechanisms involved .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural similarity to other known pharmacological agents indicates potential pathways involving receptor modulation and enzyme inhibition.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-2-methylpyridine | C6H6F | Methyl group instead of ethylamine |

| 4-(Aminomethyl)pyridine | C7H8N2 | Lacks fluorination but retains amine functionality |

| 2-Methoxyethylamine | C3H9NO | Simpler structure without the pyridine ring |

This table illustrates how this compound stands out due to its dual fluorination on the pyridine ring, which may enhance its biological activity compared to other compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine, and how can reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous protocols involve reacting 3,5-difluoropyridine derivatives with chiral 2-methoxyethanamine precursors under basic conditions (e.g., triethylamine) to control stereochemistry . To optimize enantiomeric purity, chiral resolution techniques like enzymatic kinetic resolution or chiral HPLC should be employed. Computational route prediction tools (e.g., REAXYS, PISTACHIO) can identify feasible pathways and potential side reactions .

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve the absolute stereochemistry . Complementary techniques include / NMR for verifying substituent positions and chiral derivatization agents (e.g., Mosher’s acid) to confirm enantiopurity via NMR splitting patterns.

Q. What analytical methods are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. For example, store the compound in buffers (pH 1–13) at 40–60°C and analyze samples at intervals. Degradation kinetics can be modeled using Arrhenius equations. Reference protocols from pharmacopeial monographs (e.g., USP) for validated methods .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

- Methodological Answer : Perform molecular docking studies using Discovery Studio or AutoDock to screen against protein databases (e.g., PDB). Focus on enzymes or receptors with pyridine/amine-binding pockets, such as kinases or GPCRs. Molecular dynamics simulations (e.g., GROMACS) can assess binding stability and conformational changes .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to validate activity. If discrepancies arise, analyze structural analogs (e.g., Delafloxacin’s difluoropyridinyl moiety) to identify critical substituents affecting activity . Cross-validate findings with in silico ADMET predictions to rule out false positives from assay-specific artifacts.

Q. How can enantioselective synthesis be optimized to improve yield and scalability for the (R)-enantiomer?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in transition metal catalysis) or biocatalysis (engineered aminotransferases). Monitor reaction progress via inline FTIR or Raman spectroscopy to adjust parameters dynamically. Process optimization tools (e.g., DoE) can identify critical factors like temperature, solvent polarity, and catalyst loading .

Q. What in vitro models are suitable for evaluating the compound’s metabolic stability and potential toxicity?

- Methodological Answer : Use hepatocyte or microsomal assays (e.g., human liver microsomes) to measure metabolic half-life. For toxicity, employ cell viability assays (MTT, ATP luminescence) in HepG2 or HEK293 cells. High-content screening (HCS) with fluorescent probes can assess mitochondrial dysfunction or oxidative stress .

Q. How does the 3,5-difluoropyridinyl moiety influence the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., Cl, OMe) at the 3,5-positions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants. Compare with structural data from X-ray co-crystallization to map interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.